molecular formula C20H15N5O3 B2663118 N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-9H-xanthene-9-carboxamide CAS No. 2034280-54-9

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-9H-xanthene-9-carboxamide

Cat. No.: B2663118
CAS No.: 2034280-54-9
M. Wt: 373.372
InChI Key: MSIVZGPZCBLZOS-UHFFFAOYSA-N
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Description

The compound is a derivative of [1,2,4]triazolo[4,3-a]pyrazine, which is a type of heterocyclic compound . Heterocyclic compounds are widely found in natural products, synthetic drugs, and functional materials, and are the basic backbone of many physiologically active compounds and drugs .


Synthesis Analysis

While specific synthesis methods for this compound were not found, [1,2,4]triazolo[4,3-a]pyrazines can be synthesized from commercially available nonexpensive reagents . The methods provide quick and multigram access to the target derivatives .

Scientific Research Applications

Chemical Synthesis and Derivatives

Triazolo-pyrazine derivatives are synthesized through various chemical reactions involving key intermediates and active methylene compounds. For example, novel N-arylpyrazole-containing enaminones have been synthesized, leading to the formation of substituted pyridine derivatives, bipyrazoles, and pyrazolylisoxazoles through reactions with hydrazine hydrate and hydroxylamine hydrochloride. Additionally, triazolo[4,3-a]pyrimidines and pyrazolylcarbonyl[1,2,4]triazolo-[3,4-c][1,2,4]triazines were produced from these intermediates, demonstrating the versatility of triazolo-pyrazine scaffolds in synthetic chemistry (Riyadh, 2011).

Biological Activity and Antimicrobial Effects

Triazolo-pyrazine derivatives and related compounds exhibit significant biological activities, including antimicrobial and antitumor effects. For instance, certain pyrazoline and pyrazole derivatives have shown antimicrobial activity against a variety of pathogens, indicating the potential of these compounds in developing new antimicrobial agents (Hassan, 2013). Additionally, piperazine and triazolo-pyrazine derivatives synthesized in a study demonstrated good to high antimicrobial activity against bacterial and fungal strains, highlighting their potential as antimicrobials (Patil et al., 2021).

Potential Therapeutic Uses

The structural analogs of triazolo-pyrazines, such as those resembling purine rings, have been explored for their anticonvulsant properties, suggesting the potential therapeutic applications of N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-9H-xanthene-9-carboxamide in neurological disorders. Some triazolo[4,3-a]pyrazine derivatives have demonstrated potent activity against seizures in animal models, indicating their potential as bioisosteres for purine rings in anticonvulsant drug development (Kelley et al., 1995).

Properties

IUPAC Name

N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O3/c26-19(22-11-16-23-24-18-20(27)21-9-10-25(16)18)17-12-5-1-3-7-14(12)28-15-8-4-2-6-13(15)17/h1-10,17H,11H2,(H,21,27)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSIVZGPZCBLZOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC4=NN=C5N4C=CNC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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